molecular formula C15H19FN2O2 B5471953 1-(4-ALLYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-ETHANONE

1-(4-ALLYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-ETHANONE

Cat. No.: B5471953
M. Wt: 278.32 g/mol
InChI Key: MQDHDYHYELXRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-allyl-4-[(4-fluorophenoxy)acetyl]piperazine” is a compound with the molecular formula C12H15FN2O2 and a molecular weight of 238.26 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-allyl-4-[(4-fluorophenoxy)acetyl]piperazine”, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-allyl-4-[(4-fluorophenoxy)acetyl]piperazine” consists of a piperazine ring which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring. This structure is acetylated and has a fluorophenoxy group attached to it .

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c1-2-7-17-8-10-18(11-9-17)15(19)12-20-14-5-3-13(16)4-6-14/h2-6H,1,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDHDYHYELXRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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